[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate is an organic compound with a complex structure that includes a 3-methylphenyl group, an imino group, and two methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-methylphenylamine with diethane-2,1-diyl dimethanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methanesulfonate groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(4-formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate
- [(4-(E)-[(3,5-dichloro-4-hydroxyphenyl)imino]methyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate
Uniqueness
[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate is unique due to its specific structural features, such as the 3-methylphenyl group and the presence of two methanesulfonate groups
Properties
CAS No. |
56967-15-8 |
---|---|
Molecular Formula |
C13H21NO6S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C13H21NO6S2/c1-12-5-4-6-13(11-12)14(7-9-19-21(2,15)16)8-10-20-22(3,17)18/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
KFYNFSAFYXROIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.